molecular formula C10H8BrNO B11873335 7-Bromo-2-methylquinolin-6-ol CAS No. 922150-04-7

7-Bromo-2-methylquinolin-6-ol

Cat. No.: B11873335
CAS No.: 922150-04-7
M. Wt: 238.08 g/mol
InChI Key: MDXVOLHKKKVWJN-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinolin-6-ol is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. Quinoline derivatives are widely utilized in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinolin-6-ol can be achieved through several methods. One common approach involves the bromination of 2-methylquinolin-6-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of strong acids, such as sulfuric acid or hydrochloric acid, as catalysts can further improve the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methylquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Quinoline-6,7-dione derivatives.

    Reduction: 7-Bromo-2-methylquinolin-6-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Methylquinolin-6-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-2-methylquinolin-6-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    6-Methylquinolin-2-ol:

Uniqueness: 7-Bromo-2-methylquinolin-6-ol is unique due to the presence of both a bromine atom and a methyl group on the quinoline ring. This combination enhances its reactivity and broadens its range of applications in various fields, including medicinal chemistry and industrial processes .

Properties

IUPAC Name

7-bromo-2-methylquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-4-10(13)8(11)5-9(7)12-6/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXVOLHKKKVWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30840794
Record name 7-Bromo-2-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30840794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922150-04-7
Record name 7-Bromo-2-methylquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30840794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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